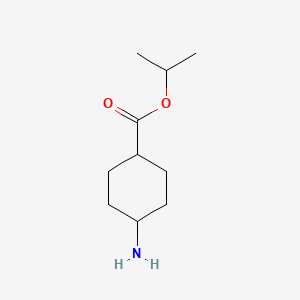

trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester

Vue d'ensemble

Description

“Trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester” is a chemical compound that holds promise in scientific research. It is an antifibrinolytic agent that is found to inhibit plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases, abnormal bleeding in operations, and also as a lysine analogue to characterize binding sites in plasminogen .

Molecular Structure Analysis

The molecular formula of “trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester” is C8H15NO2 . The InChI Key is GYDJEQRTZSCIOI-UHFFFAOYSA-N . The SMILES string is NCC1CCC(CC1)C(O)=O .Chemical Reactions Analysis

While specific chemical reactions involving “trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester” are not available, it’s known that similar compounds like trans-4-Aminocyclohexanol can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .Physical And Chemical Properties Analysis

The compound is white in color . It is soluble in water (167 mg/ml), ethanol (<1mg/mL at 25°C), and very slightly soluble in ether, DMSO (<1mg/mL at 25°C), and alcohol .Applications De Recherche Scientifique

1. Molecular Conformations and Stability

Research on the molecular conformations of similar compounds like 4-Aminomethyl-1-cyclohexanecarboxylic acids has shown that these substances exist in zwitterionic forms in aqueous solutions. The most stable conformations for these compounds are staggered forms, indicating minimal deformation in the cyclohexane ring of the trans form. This information is crucial for understanding the chemical behavior and potential applications of trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester in scientific research (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

2. Synthesis of Pharmacologically Active Compounds

A significant application of trans 4-Amino-cyclohexanecarboxylic acid derivatives is in the synthesis of pharmacologically active compounds. An industrially feasible process for preparing isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been developed, proving essential for creating several pharmacologically active substances, such as glimepiride and L-370518 (Patil, Mahajan, Sonawane, & Gurjar, 2009).

3. Conformational Analysis in Drug Synthesis

Conformational analysis of compounds like trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester plays a critical role in drug synthesis. For instance, studies on the conformational effects in compounds with six-membered rings provide insights into the synthesis and properties of potential drug molecules. Understanding the conformational equilibria in such compounds helps optimize their synthesis and improve their effectiveness (Armitage, Kenner, & Robinson, 1964).

4. Application in Material Science

Compounds similar to trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester have been studied for their application in material science. For example, research on mesomorphism and dielectric properties of certain cyclohexanecarboxylates, which are structurally similar, reveals their potential in improving the flexibility of polymers and reducing toxic effects on human health (Karamysheva, Kovshev, & Barnik, 1976).

5. Use in Biocatalytic Processes

Recent advances include the use of trans 4-Amino-cyclohexanecarboxylic acid derivatives in biocatalytic processes. For instance, the synthesis of commercial fragrances using biocatalysis, where compounds like 4-(isopropyl)cyclohexanol and 4-(tert-butyl)cyclohexyl acetate, which are similar in structure to trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester, have been produced with high diastereoisomeric purity in a continuous-flow process (Tentori et al., 2020).

Safety And Hazards

It’s important to ensure adequate ventilation when handling this compound. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . Dust formation should be avoided, and the compound should not be released into the environment . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

Propriétés

IUPAC Name |

propan-2-yl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBOUHYPMKNDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.